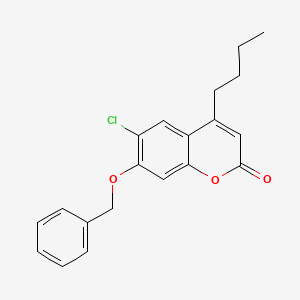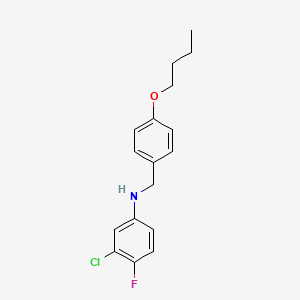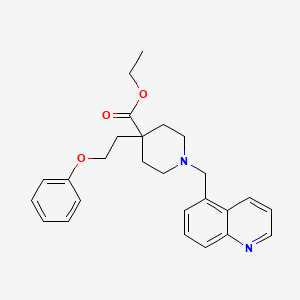
2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl N'-phenylimidothiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl N'-phenylimidothiocarbamate, also known as AG490, is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a crucial role in regulating cell growth, differentiation, and survival, and is dysregulated in many diseases, including cancer, inflammation, and autoimmune disorders. AG490 has been extensively studied for its potential therapeutic applications in these diseases.
Wirkmechanismus
2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl N'-phenylimidothiocarbamate inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK kinases, preventing their activation and subsequent phosphorylation of STAT proteins. This leads to the inhibition of downstream gene expression and cellular processes regulated by the JAK/STAT pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. This compound has also been shown to modulate the expression of various genes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl N'-phenylimidothiocarbamate in lab experiments is its high potency and specificity for the JAK/STAT pathway, which allows for selective inhibition of this pathway without affecting other signaling pathways. However, one limitation of using this compound is its potential off-target effects, which may lead to unintended consequences in experimental systems.
List of
Zukünftige Richtungen
1. Development of more potent and selective JAK/STAT inhibitors based on the structure of 2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl N'-phenylimidothiocarbamate.
2. Investigation of the potential therapeutic applications of this compound in other diseases, such as diabetes, cardiovascular disease, and infectious diseases.
3. Study of the mechanisms underlying the neuroprotective effects of this compound and its potential applications in the treatment of neurodegenerative diseases.
4. Exploration of the potential combination therapies involving this compound and other chemotherapeutic agents or immunotherapies in cancer treatment.
5. Investigation of the potential use of this compound as a tool for studying the JAK/STAT pathway and its role in cellular processes.
In conclusion, this compound is a potent inhibitor of the JAK/STAT signaling pathway with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. Further research is needed to explore its potential therapeutic applications in other diseases and to develop more potent and selective JAK/STAT inhibitors based on the structure of this compound.
Synthesemethoden
2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl N'-phenylimidothiocarbamate can be synthesized through a multi-step process starting with the reaction of p-anisidine with ethyl chloroformate to form an intermediate, which is then reacted with 4-propoxybenzoyl chloride to form the key intermediate, this compound. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl N'-phenylimidothiocarbamate has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines, including breast, prostate, and lung cancer. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammation and autoimmune disorders, this compound has been shown to inhibit cytokine signaling and reduce inflammation in animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N'-phenylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-2-12-26-16-10-8-15(9-11-16)23-18(24)13-17(19(23)25)27-20(21)22-14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPQLQWTULVLKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B5199468.png)

![2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5199484.png)

![3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5199494.png)
![1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B5199498.png)
![N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5199501.png)

![1-(1-benzothien-2-ylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5199519.png)
![N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(3-phenyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5199532.png)



![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5199564.png)
